
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt: is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenylsulfenyl group attached to the L-hydroxyproline moiety, with dicyclohexylammonium as the counterion. It is commonly used in organic synthesis and biochemical research due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt typically involves the following steps:
Protection of Hydroxyproline: The L-hydroxyproline is first protected to prevent unwanted reactions at the hydroxyl group.
Sulfenylation: The protected hydroxyproline is then reacted with 2-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. This step introduces the nitrophenylsulfenyl group to the hydroxyproline.
Deprotection: The protecting group is removed to yield the free N-(2-nitrophenylsulfenyl)-L-hydroxyproline.
Salt Formation: Finally, the compound is treated with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is possible under suitable conditions.
Substitution: The sulfenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can react with the sulfenyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the protection of amino acids.
Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to modify amino acid residues.
Medicine: Research into potential therapeutic applications includes its use in drug design and development, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism by which N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt exerts its effects involves the modification of amino acid residues. The nitrophenylsulfenyl group can react with nucleophilic sites on proteins or peptides, leading to the formation of stable sulfenylated products. This modification can alter the activity, stability, or structure of the target molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Nitrophenylsulfenyl)-L-alanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-phenylalanine (dicyclohexylammonium) salt
- N-(2-Nitrophenylsulfenyl)-L-isoleucine (dicyclohexylammonium) salt
Uniqueness
N-(2-Nitrophenylsulfenyl)-L-hydroxyproline (dicyclohexylammonium) salt is unique due to the presence of the hydroxyproline moiety, which imparts distinct structural and reactive properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic and biochemical applications where hydroxyproline’s properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Propriétés
Numéro CAS |
7675-54-9 |
|---|---|
Formule moléculaire |
C23H35N3O5S |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S,4R)-4-hydroxy-1-(2-nitrophenyl)sulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23N.C11H12N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;14-7-5-9(11(15)16)12(6-7)19-10-4-2-1-3-8(10)13(17)18/h11-13H,1-10H2;1-4,7,9,14H,5-6H2,(H,15,16)/t;7-,9+/m.1/s1 |
Clé InChI |
APVXEQLZSRIUHG-ZBPXGVACSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
SMILES isomérique |
C1CCC(CC1)NC2CCCCC2.C1[C@H](CN([C@@H]1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)SC2=CC=CC=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
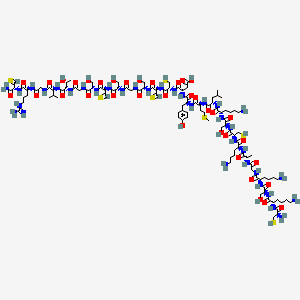




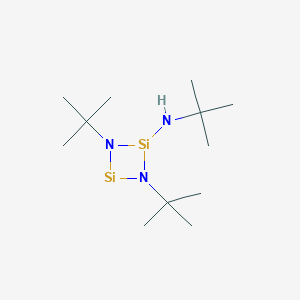


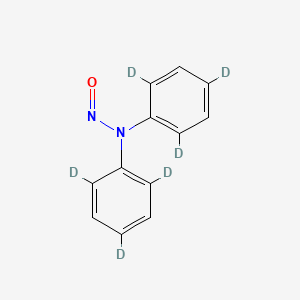

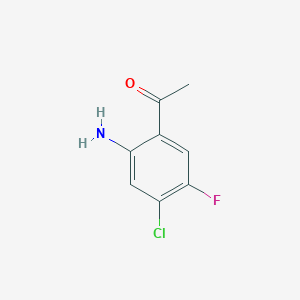
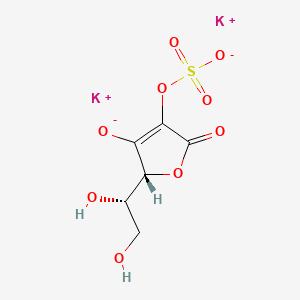
![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)
